3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Material Science Applications
Microwave-assisted synthesis has become a prevalent method in modern chemistry due to its ability to accelerate reactions and enhance product diversity. The synthesis of benzoxazole derivatives, including compounds similar to 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid, has been effectively carried out using microwave irradiation. This technique is favored over conventional heating due to its efficiency in energy transfer directly to the reacting molecules. Benzoxazole derivatives have shown significant pharmacological activities, making them of great interest in medicinal chemistry. Additionally, these compounds have found applications in material science, particularly in the polymer, dyestuff, and agrochemical industries, as well as in the production of optical brighteners. The versatility and efficiency of microwave-assisted synthesis in producing benzoxazole derivatives highlight the compound's potential in both pharmaceutical and material science research (Özil & Menteşe, 2020).
Anticancer Research
Cinnamic acid derivatives, structurally related to this compound, have garnered attention in anticancer research. The structural flexibility of these compounds, particularly the 3-phenyl acrylic acid functionality, allows for various chemical modifications, enhancing their medicinal properties. Research has shown that cinnamoyl derivatives exhibit significant antitumor efficacy, potentially more potent than some contemporary cancer treatments. Their tumor-selective toxicity and ability to modulate drug resistance make them promising candidates for further exploration in anticancer drug development (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity This inhibition disrupts the normal functioning of the receptor, leading to changes in the cell’s behavior
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting EGFR-TK, the compound disrupts these pathways, potentially leading to the suppression of cancer cell proliferation .
Result of Action
The compound has shown potent anti-proliferative results against certain cancer cell lines . For instance, it has demonstrated significant anticancer activity against the A549 cancer cell line . It also induced apoptosis in cancer cells .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(20)16-10-15(18-22-16)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBPSSBGQUEEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165416 | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696649-46-4 | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696649-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.